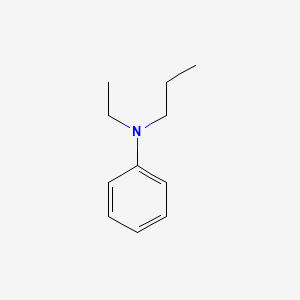

n-Ethyl-n-propylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54813-78-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-ethyl-N-propylaniline |

InChI |

InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

PAZVJIOFFOOQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Ethyl-N-propylaniline from Aniline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the primary synthetic routes for producing N-ethyl-N-propylaniline, a valuable tertiary amine intermediate, from aniline (B41778). It covers two core methodologies: direct N-alkylation and one-pot reductive amination. The guide provides comprehensive experimental protocols, summarizes key quantitative data in tabular format, and includes detailed diagrams of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Methodologies

The synthesis of this compound from aniline is principally achieved through two distinct and effective chemical transformations:

-

Reductive Amination (Reductive Alkylation): This modern and often preferred one-pot method involves the reaction of aniline with acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of a reducing agent.[1][5] The reaction proceeds through the in-situ formation of imine and enamine intermediates, which are then reduced to the final tertiary amine.[3][5] Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and selectivity.[3][6][7] This approach is highly regarded for its efficiency, milder reaction conditions, and reduced waste generation.[5]

Quantitative Data Presentation

For ease of reference and experimental planning, the physicochemical and spectroscopic properties of the key reactants and the final product are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | CAS Number |

| Aniline | C₆H₇N | 93.13 | 184 | 1.022 | 62-53-3 |

| Bromoethane (B45996) (Ethyl Bromide) | C₂H₅Br | 108.97 | 38 | 1.460 | 74-96-4 |

| 1-Bromopropane (B46711) (Propyl Bromide) | C₃H₇Br | 122.99 | 71 | 1.353 | 106-94-5 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.788 | 75-07-0 |

| Propionaldehyde | C₃H₆O | 58.08 | 46-50 | 0.807 | 123-38-6 |

| This compound | C₁₁H₁₇N | 163.26 | N/A | N/A | 54813-78-4 [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Peaks / Information |

| ¹³C NMR | Spectra available in spectral databases.[8] |

| GC-MS | Top Peak (m/z): 134; 2nd Highest: 106; 3rd Highest: 77.[8] |

| IR Spectra | Vapor Phase IR Spectra are available in spectral databases.[8] |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound using the two primary methods.

Method 1: Stepwise Direct N-Alkylation

This protocol describes the sequential alkylation of aniline, first to N-ethylaniline, followed by propylation to yield the target tertiary amine.

Materials:

-

Aniline (1.0 eq)

-

Bromoethane (1.1 eq)

-

1-Bromopropane (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Synthesis of N-Ethylaniline:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.

-

Stir the suspension at room temperature.

-

Add bromoethane (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Once the aniline is consumed, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with a small portion of acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude N-ethylaniline.

-

-

Synthesis of this compound:

-

To the flask containing the crude N-ethylaniline, add fresh acetonitrile and potassium carbonate (1.3 eq).

-

Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of N-ethylaniline by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the reaction mixture to remove the salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting oil by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Method 2: One-Pot Reductive Amination

This protocol details a streamlined, one-pot synthesis using sodium triacetoxyborohydride as a mild reducing agent.

Materials:

-

Aniline (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Propionaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add aniline (1.0 eq) and anhydrous DCE. Stir to dissolve.

-

Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes.

-

Add propionaldehyde (1.2 eq) and continue stirring for an additional 30 minutes to allow for imine/enamine formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (2.5 eq) to the mixture in portions over 15-20 minutes.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure this compound.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.

Caption: Workflow for the Stepwise Direct N-Alkylation of Aniline.

Caption: Experimental Workflow for One-Pot Reductive Amination.

References

- 1. Buy this compound | 54813-78-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of n-Ethyl-n-propylaniline

An In-depth Technical Guide to the Physical Properties of N-Ethyl-N-propylaniline

This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines protocols for experimental determination, and includes a workflow for physical property characterization.

Physical Properties

This compound is an aromatic organic compound. Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The empirical data for this compound are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₁H₁₇N | - | - |

| Molecular Weight | 163.26 | g/mol | - |

| Boiling Point | 223-225 | °C | at 1 atm |

| Density | 0.926 | g/mL | at 25 °C |

| Refractive Index | 1.534 | n²⁰/D | at 20 °C |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol (B145695) and ether.[1] | - | - |

Experimental Protocols

The following sections detail the methodologies for determining the principal physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a fundamental property for characterizing and assessing the purity of a liquid. The micro-reflux method is suitable for small sample volumes.[2]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer with a range up to 250 °C

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.

-

Clamp the test tube securely within the heating block or oil bath, which is placed on a magnetic stirrer.

-

Position the thermometer inside the test tube, ensuring the bulb is about 1 cm above the liquid's surface to measure the vapor temperature.

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the apparatus gradually.

-

Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube.

-

The temperature at which this reflux ring remains stable is recorded as the boiling point.[2][3]

-

To ensure accuracy, the heating rate should be slow near the expected boiling point.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[4]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder (e.g., 10 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

Procedure (using a pycnometer for high accuracy):

-

Clean and thoroughly dry the pycnometer.

-

Measure and record the mass of the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and measure the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, adjust the volume, and dry the exterior.

-

Measure the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density using the formula:

-

Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the experimental temperature.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is commonly measured using an Abbe refractometer.[5][6]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue and ethanol

Procedure:

-

Turn on the refractometer and the connected water bath, setting the temperature to 20 °C.

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with ethanol and allow them to dry.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and mirror to get optimal illumination of the field of view through the eyepiece.

-

Rotate the knob that adjusts the prism angle until the boundary between the light and dark regions appears in the crosshairs.

-

If the boundary is colored, adjust the chromatic dispersion compensator to achieve a sharp, black-and-white borderline.

-

Read the refractive index value from the instrument's scale.

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[7][8]

Apparatus:

-

Small test tubes and a test tube rack

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents: Water, ethanol, diethyl ether

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.

-

Add 0.75 mL of the solvent (e.g., water) in small portions (e.g., 0.25 mL at a time).[7]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[9]

-

Observe the mixture to see if the compound dissolves completely.

-

Record the substance as "soluble," "sparingly soluble," or "insoluble."

-

Repeat the procedure with other solvents in separate test tubes to build a solubility profile.

Workflow Visualization

The following diagram illustrates a standard workflow for the physical characterization of an unknown liquid sample, such as this compound.

Caption: Workflow for the physical characterization of a liquid compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vernier.com [vernier.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Refractive index - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to n-Ethyl-n-propylaniline (CAS: 54813-78-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-n-propylaniline, a valuable chemical intermediate. This document details its chemical and physical properties, outlines established synthesis protocols, and discusses its primary applications. The information is presented to support research and development activities in the chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is a tertiary amine characterized by the presence of an ethyl and a propyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1] Its unique structure influences its reactivity and physical properties, making it a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 54813-78-4[1][2] |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C11H17N[1][3] |

| Molecular Weight | 163.26 g/mol [1][3] |

| Canonical SMILES | CCCN(CC)C1=CC=CC=C1[1][3] |

| InChI | InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3[1][3] |

| InChIKey | PAZVJIOFFOOQLQ-UHFFFAOYSA-N[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid[1] | |

| Odor | Aromatic[1] | |

| Boiling Point | ~223-225 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4][5] For comparison, the boiling point of N-propylaniline is 221.1 °C and N-ethylaniline is 205 °C.[6][7] |

| Density | ~0.926 g/mL at 25 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4] For comparison, the density of N-propylaniline is 0.952 g/mL and N-ethylaniline is 0.963 g/mL at 25 °C.[6][7] |

| Refractive Index | ~1.534 at 20 °C | Estimated based on the isomer N-ethyl-N-isopropylaniline (CAS 54813-77-3).[4] For comparison, the refractive index of N-propylaniline is 1.548 and N-ethylaniline is 1.554 at 20 °C.[6][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Based on the general properties of similar aniline derivatives.[1] |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry, primarily via the alkylation of aniline or reductive amination.

Synthesis via Alkylation of Aniline

This method involves the sequential or direct alkylation of aniline with ethyl and propyl halides in the presence of a base.

Experimental Protocol: N-Alkylation of Aniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent), a suitable solvent such as acetonitrile, and a base like potassium carbonate (2.5 equivalents).

-

Addition of Alkyl Halides: To the stirred mixture, add an ethyl halide (e.g., bromoethane, 1.1 equivalents) and a propyl halide (e.g., 1-bromopropane, 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from propanal and ethylamine (B1201723), followed by reduction to the target amine.[1]

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve ethylamine (1 equivalent) in a suitable solvent such as methanol. Cool the solution in an ice bath and slowly add propanal (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise, while keeping the temperature below 20°C.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.

Applications

This compound is primarily used as a chemical intermediate in various industrial applications:

-

Dye Synthesis: It serves as a precursor for the synthesis of various dyes.[1]

-

Pharmaceuticals: It is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: It is also used in the manufacturing of certain agrochemicals.[1]

-

Research and Development: In a laboratory setting, it is employed in studies exploring the reactivity and properties of tertiary amines.[1]

Safety Information

Table 3: Potential Hazard Summary

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[9][10] | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.[8][9] |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with plenty of water.[8][9] |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles. In case of eye contact, rinse cautiously with water for several minutes.[8][9] |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames.[8] |

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. It is crucial to handle this compound with care and to perform a thorough risk assessment before use.

Spectral Information

Spectral data for this compound is available in public databases such as PubChem.[3] This includes:

-

13C NMR Spectra

-

GC-MS Data

-

Vapor Phase IR Spectra

Researchers are advised to consult these resources for detailed spectral information to aid in the identification and characterization of the compound.

Conclusion

This compound is a significant chemical intermediate with applications in various fields. This guide provides essential technical information to support its synthesis and use in research and development. Due to the limited availability of experimentally determined data for some of its properties, further characterization of this compound would be beneficial for the scientific community.

References

- 1. N-ethyl-N-isopropylaniline [stenutz.eu]

- 2. Buy this compound | 54813-78-4 [smolecule.com]

- 3. This compound | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ETHYL-N-ISOPROPYLANILINE | 54813-77-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Spectral Analysis of N-Ethyl-n-propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-n-propylaniline (CAS 54813-78-4). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. Data has been compiled from publicly available databases and predicted based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | H-meta |

| ~6.70 | t | 1H | H-para |

| ~6.65 | d | 2H | H-ortho |

| 3.28 | q | 2H | N-CH₂-CH₃ |

| 3.18 | t | 2H | N-CH₂-CH₂-CH₃ |

| 1.62 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| 1.15 | t | 3H | N-CH₂-CH₃ |

| 0.92 | t | 3H | N-CH₂-CH₂-CH₃ |

Note: Predicted values are based on analogous structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-ipso |

| ~129.2 | C-meta |

| ~116.0 | C-para |

| ~112.5 | C-ortho |

| ~52.0 | N-CH₂-CH₂-CH₃ |

| ~45.0 | N-CH₂-CH₃ |

| ~20.5 | N-CH₂-CH₂-CH₃ |

| ~12.7 | N-CH₂-CH₃ |

| ~11.5 | N-CH₂-CH₂-CH₃ |

Note: A ¹³C NMR spectrum is available in the SpectraBase database.[1] Predicted assignments are based on analogous structures.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available in the SpectraBase database.[1] The characteristic absorption bands are detailed in Table 3.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| 2965-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1500 | Strong, Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | C-N stretch |

| ~750, ~690 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments.[1]

Table 4: Major Mass Spectrometry Fragments (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 148 | High | [M-CH₃]⁺ |

| 134 | Base Peak | [M-C₂H₅]⁺ (Loss of ethyl group) |

| 106 | High | [C₆H₅NCH₂CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections describe standardized procedures for the acquisition of spectral data for liquid samples such as this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be prepared in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be between 4.0 and 5.0 cm high.

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Preparation (Neat Liquid) : Place a small drop of this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top and gently rotate to create a thin, uniform film.

-

Data Acquisition :

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.

-

-

Cleaning : Thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride followed by ethanol) and dry them completely.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Inject a small amount of the liquid sample into the gas chromatograph (GC) inlet, which is connected to the mass spectrometer. The GC will separate the sample from any impurities.

-

Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of a liquid organic compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of n-Ethyl-n-propylaniline via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-Ethyl-n-propylaniline, a tertiary amine with applications in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. The synthesis is achieved through a robust and widely utilized two-step reductive amination process starting from aniline (B41778). This document details the underlying chemical principles, provides step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and offers visual representations of the reaction pathway and experimental workflow.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient method for the preparation of primary, secondary, and tertiary amines. The reaction typically proceeds in a one-pot fashion, involving two key transformations: the formation of an imine or iminium ion from an amine and a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.

For the synthesis of this compound, a sequential alkylation strategy is employed. Aniline is first N-propylated using propanal, followed by N-ethylation of the resulting N-propylaniline using acetaldehyde (B116499). This stepwise approach allows for controlled synthesis and minimizes the formation of undesired byproducts. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices due to their selectivity and operational simplicity.

Reaction Pathway

The synthesis of this compound from aniline is accomplished via a two-step reductive amination sequence. The first step involves the reaction of aniline with propanal to form N-propylaniline. The second step is the subsequent reaction of N-propylaniline with acetaldehyde to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures for reductive amination and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of N-Propylaniline

This procedure outlines the reductive amination of aniline with propanal using sodium borohydride as the reducing agent.

Materials:

-

Aniline

-

Propanal

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq.) in methanol.

-

To the stirred solution, add propanal (1.1 eq.).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure N-propylaniline.

Step 2: Synthesis of this compound

This protocol details the reductive amination of N-propylaniline with acetaldehyde using sodium cyanoborohydride.

Materials:

-

N-Propylaniline

-

Acetaldehyde

-

Methanol

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-propylaniline (1.0 eq.) and acetaldehyde (1.2 eq.) in methanol in a round-bottom flask.

-

Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.

-

Add sodium cyanoborohydride (1.5 eq.) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Presentation

Quantitative Data

| Reaction Step | Starting Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | Aniline | Propanal | Sodium Borohydride | Methanol | - | Adapted Protocol |

| 2 | N-Ethylaniline | Propanal | Sodium Cyanoborohydride | Methanol | 87 | [1] |

Note: The yield for Step 1 is dependent on specific reaction conditions and purification and is presented here as an adaptable protocol.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 223-225 °C |

| Density | 0.926 g/mL at 25 °C |

| Spectroscopic Data | Key Peaks/Shifts |

| ¹³C NMR | Data available in PubChem CID 13203875 |

| IR (Vapor Phase) | Spectrum available in PubChem CID 13203875 |

| Mass Spectrum (GC-MS) | m/z: 134 (Top Peak), 106, 77. Spectrum available in PubChem CID 13203875 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via a two-step reductive amination. The presented protocols, supported by quantitative data and workflow visualization, are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The adaptability of the reductive amination reaction allows for the synthesis of a wide array of substituted anilines, highlighting its importance in modern chemical science.

References

The Synthesis of N-Ethyl-N-propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of N-ethyl-N-propylaniline, a tertiary amine with applications as a chemical intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] The document details the primary synthetic routes, including direct N-alkylation of aniline (B41778) and reductive amination. Experimental protocols for key synthetic methodologies are provided, alongside quantitative data to inform reaction optimization. Furthermore, reaction pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the synthetic processes.

Introduction

This compound is a substituted aniline derivative featuring both an ethyl and a propyl group attached to the nitrogen atom. This substitution pattern imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. The synthesis of unsymmetrical tertiary anilines such as this compound requires careful consideration of the reaction pathway to achieve high selectivity and yield, avoiding the formation of over-alkylated or isomeric byproducts. This guide explores the two predominant methods for its preparation: direct alkylation and reductive amination.

Synthetic Methodologies

The synthesis of this compound can be approached through two main strategies: the sequential alkylation of aniline with appropriate alkylating agents or a reductive amination pathway involving the reaction of an intermediate imine.

Direct N-Alkylation of Aniline

Direct N-alkylation involves the reaction of aniline with ethyl and propyl halides, typically in the presence of a base to neutralize the hydrogen halide byproduct.[1] This method, while straightforward, can present challenges in controlling the selectivity of the alkylation, potentially leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.[2] The order of addition of the alkyl halides and the reaction conditions can be optimized to favor the desired product.

A plausible reaction scheme involves the initial ethylation of aniline to form N-ethylaniline, followed by propylation. Alternatively, propylation could be performed first. The choice of base and solvent is crucial for the success of this reaction.

Reductive Amination

Reductive amination offers a more controlled approach to the synthesis of this compound.[1] This method can be designed in a few ways. One common strategy involves the reaction of aniline with propanal to form an intermediate imine, which is then reduced in the presence of an ethylating agent. A more direct two-step approach would be the formation of N-propylaniline via reductive amination of aniline with propanal, followed by a second reductive amination step with acetaldehyde (B116499) to introduce the ethyl group. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.[1][3] This method is often preferred due to its high selectivity and milder reaction conditions compared to direct alkylation.

Data Presentation

The following tables summarize quantitative data for relevant N-alkylation reactions of anilines, providing a basis for the optimization of this compound synthesis.

Table 1: Reductive Amination of Anilines with Aldehydes

| Aniline Derivative | Aldehyde | Reducing Agent | Solvent(s) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Acetaldehyde | Sodium Borohydride | Methanol | 3 | - | [3] |

| Aniline | Acetaldehyde | Sodium Borohydride | Ethanol | 1 | - | [4] |

| 2,6-diethyl aniline | Acetaldehyde | Pd/C, Ammonium formate | 2-propanol/water | 0.5 | 95 | [2] |

Table 2: N-Alkylation of Anilines with Alkyl Halides

| Amine | Alkyl Halide | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | Benzyl bromide | Al2O3–OK | Acetonitrile | 2 | - | [5] |

| Aniline | Benzyl alcohol | NiBr2, L1, t-BuOK | Toluene | 48 | - | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via reductive amination and direct alkylation, adapted from established procedures for similar aniline derivatives.

Protocol 1: Synthesis of this compound via Two-Step Reductive Amination

This protocol is based on the general principles of reductive amination of anilines.[3][4]

Step 1: Synthesis of N-Propylaniline

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in methanol.

-

Imine Formation: To the stirred solution, add propanal (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propylaniline can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified N-propylaniline (1.0 eq) in methanol.

-

Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture and add sodium borohydride (1.5 eq) portion-wise.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to isolate this compound.

Protocol 2: Synthesis of this compound via Direct Alkylation

This protocol is a general procedure based on the N-alkylation of amines with alkyl halides.[5]

-

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.5 eq).

-

First Alkylation: Add ethyl iodide (1.1 eq) to the mixture and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Second Alkylation: Once the formation of N-ethylaniline is observed, add propyl iodide (1.1 eq) to the reaction mixture. The reaction may require heating to proceed to completion.

-

Work-up: After the reaction is complete, filter off the base.

-

Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either direct N-alkylation of aniline or, more selectively, via a reductive amination pathway. The choice of methodology will depend on factors such as desired purity, scale, and available reagents. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare this versatile chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for specific applications.

References

- 1. Buy this compound | 54813-78-4 [smolecule.com]

- 2. jocpr.com [jocpr.com]

- 3. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of N-Ethyl-N-propylaniline with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-propylaniline is a tertiary aromatic amine featuring a nucleophilic nitrogen center and an activated benzene (B151609) ring. This dual reactivity allows it to engage with a wide range of electrophiles, either at the nitrogen atom, leading to N-functionalized products, or on the aromatic ring through electrophilic aromatic substitution (EAS). The electronic and steric profile of the N-ethyl-N-propylamino substituent profoundly influences reaction outcomes, governing both reactivity and regioselectivity. This guide provides a comprehensive analysis of its reactions with key classes of electrophiles, detailed experimental protocols for analogous systems, and a summary of expected quantitative outcomes.

Core Principles of Reactivity

The reactivity of this compound is dictated by two primary features:

-

The Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Lewis base. It can readily attack electrophiles such as alkyl halides and acyl chlorides.

-

The Activated Aromatic Ring: The nitrogen atom donates electron density into the benzene ring via a strong +R (resonance) effect. This significantly activates the ring towards electrophilic aromatic substitution, making it much more reactive than benzene itself. The N-ethyl-N-propylamino group is a powerful ortho-, para-director. However, the steric bulk of the ethyl and propyl groups tends to hinder attack at the ortho positions, often leading to a preference for the para product.

These two reactive sites can compete. Reaction conditions, particularly pH, determine whether an electrophile reacts at the nitrogen or the ring.

Caption: Dual reactivity sites of this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

The N-ethyl-N-propylamino group is a strongly activating substituent, directing incoming electrophiles to the ortho and para positions.

Caption: General mechanism for electrophilic aromatic substitution.

Halogenation

Halogenation with bromine or chlorine proceeds readily without a Lewis acid catalyst due to the highly activated nature of the ring. The para position is the overwhelmingly preferred site of substitution due to steric hindrance at the ortho positions from the alkyl groups on the nitrogen.

| Reaction | Electrophile | Typical Conditions | Major Product | Expected Yield* |

| Bromination | Br₂ | Dichloromethane (B109758) (DCM), 20-30°C | 4-Bromo-N-ethyl-N-propylaniline | ~55-95% |

| Chlorination | SO₂Cl₂ or NCS | Acetonitrile or DCM | 4-Chloro-N-ethyl-N-propylaniline | Moderate to High |

*Yields are estimated based on analogous reactions with N,N-dimethylaniline and N,N-diethylaniline.[1][2]

-

Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 30.6 mmol) in 30 mL of dichloromethane (DCM).

-

Reagent Addition: In a separate flask, prepare a solution of bromine (4.9 g, 30.6 mmol) in 20 mL of DCM. Add this solution dropwise to the aniline solution while stirring. Maintain the reaction temperature between 20-30°C, using an ice bath if necessary.

-

Quenching: After the addition is complete, place the flask in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate portion-wise until effervescence ceases and the solution is basic.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water (2 x 20 mL), and then with brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol (B145695) to yield 4-Bromo-N-ethyl-N-propylaniline.[1]

Nitration

The outcome of nitration is highly dependent on the reaction conditions.

-

In Strong Acid (HNO₃/H₂SO₄): The nitrogen atom is protonated to form an N-ethyl-N-propylanilinium ion. The resulting -NH(Et)(Pr)⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This leads to the formation of the meta-nitro product.[3][4]

-

To Achieve Para-Nitration: Direct para-nitration is not feasible. A protection strategy is required. The amine is first acylated (see Section 3.2) to form an amide. The resulting N-acetyl group is still an ortho-, para-director but is less activating and prevents protonation. After nitration, the acetyl group is removed by hydrolysis to yield the para-nitroaniline.

| Conditions | Directing Effect | Major Product | Expected Yield* |

| conc. HNO₃ / conc. H₂SO₄ | Meta | 3-Nitro-N-ethyl-N-propylaniline | ~50-60% |

| 1. Ac₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺ | Ortho, Para | 4-Nitro-N-ethyl-N-propylaniline | Good (multi-step) |

*Yields are estimated based on analogous reactions with N,N-dimethylaniline.[5]

Caption: Reaction pathway for nitration in strong acid.

-

Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer, place 127 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.

-

Amine Addition: Slowly add this compound (32.6 g, 0.2 mol) while keeping the temperature below 10°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 19 mL of concentrated nitric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the aniline sulfate solution, maintaining the reaction temperature between 5-10°C. After addition, stir for an additional hour at the same temperature.

-

Work-up: Carefully pour the reaction mixture onto 600 g of crushed ice with stirring.

-

Neutralization: Neutralize the solution by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) while cooling to keep the temperature below 25°C. The meta-nitro product will precipitate.

-

Isolation & Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

Friedel-Crafts Alkylation and Acylation

Direct Friedel-Crafts reactions on this compound using traditional Lewis acid catalysts (e.g., AlCl₃) are generally unsuccessful. The basic nitrogen atom coordinates strongly with the Lewis acid, forming a deactivating complex that renders the aromatic ring electron-deficient and unreactive towards electrophilic attack.[6]

Limitation:

-

Catalyst Deactivation: Ph-N(R)₂ + AlCl₃ → Ph-N⁺(R)₂(AlCl₃)⁻

Alternative methods using more modern, amine-tolerant catalysts, such as certain gold(I) or iron(III) complexes, have been developed for Friedel-Crafts type reactions on N,N-dialkylanilines, but these are not standard procedures.[7][8] For most synthetic purposes, the protection-acylation-deprotection sequence mentioned for nitration is the most reliable strategy to achieve ring acylation.

Reactions at the Nitrogen Atom

N-Alkylation

As a typical tertiary amine, this compound reacts with alkyl halides (e.g., iodomethane, iodoethane) via an Sₙ2 mechanism to form a quaternary ammonium salt.

Reaction: C₆H₅N(Et)(Pr) + R-X → [C₆H₅N(Et)(Pr)(R)]⁺X⁻

-

Setup: In a round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in 20 mL of acetonitrile.

-

Reagent Addition: Add an excess of the alkyl halide (e.g., iodomethane, 2.84 g, 20 mmol).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-50°C) may be required.

-

Isolation: The quaternary ammonium salt, often being insoluble in the solvent, will precipitate. Collect the solid by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: Wash the product with a small amount of cold diethyl ether to remove any unreacted starting materials and dry under vacuum.

N-Acylation

N-acylation of a tertiary amine like this compound is not possible as it lacks the N-H bond necessary for amide formation. However, N-acylation is a critical reaction for primary and secondary anilines and is included here as the essential protection step for achieving certain EAS reactions (e.g., para-nitration) on an aniline framework. The process involves converting a primary/secondary aniline to its acetamide, performing the EAS reaction, and then hydrolyzing the amide back to the amine. For the purposes of this guide, we will detail the N-acetylation of a related secondary amine, N-ethylaniline, to illustrate the principle.

Reaction: C₆H₅NH(Et) + (CH₃CO)₂O → C₆H₅N(Et)COCH₃ + CH₃COOH

Caption: Experimental workflow for N-acetylation.

-

Setup: Dissolve N-ethylaniline (5.0 g, 41.3 mmol) in 100 mL of water and 3.5 mL of concentrated hydrochloric acid.

-

Reagents: Measure 5.1 mL of acetic anhydride. Separately, prepare a solution of sodium acetate (4.2 g, 51.2 mmol) in 25 mL of water.

-

Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A white precipitate of the N-acetylated product should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude product can be recrystallized from an ethanol/water mixture.

Conclusion

This compound is a versatile substrate whose reactivity with electrophiles can be directed towards either the nitrogen atom or the aromatic ring. Reactions at the nitrogen are characteristic of tertiary amines, leading to quaternary ammonium salts. Reactions on the ring are governed by the powerful activating and ortho-, para-directing nature of the N-ethyl-N-propylamino group. However, this reactivity is tempered by steric hindrance, which favors para-substitution, and by the basicity of the nitrogen, which can lead to meta-substitution under strongly acidic conditions or complete deactivation in the presence of Lewis acids. A thorough understanding of these competing factors and the use of appropriate synthetic strategies, such as protective acylation, are critical for achieving desired outcomes in the functionalization of this and related N,N-dialkylanilines.

References

- 1. prezi.com [prezi.com]

- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of n-Ethyl-n-propylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-Ethyl-n-propylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the fundamental principles governing the solubility of aromatic amines, predicted solubility based on analogous compounds, and detailed experimental protocols for the precise determination of its solubility.

Core Principles of Aromatic Amine Solubility

The solubility of an aromatic amine like this compound is primarily dictated by its molecular structure and the physicochemical properties of the solvent. The key factors include:

-

Polarity : The "like dissolves like" principle is paramount. This compound, a tertiary aromatic amine, has a moderately polar nitrogen atom within a largely nonpolar aromatic and aliphatic structure. This structure suggests good solubility in a wide range of organic solvents. Aromatic amines are generally more soluble in aromatic solvents, and aliphatic amines are more soluble in aliphatic solvents.

-

Hydrogen Bonding : As a tertiary amine, this compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. It cannot, however, act as a hydrogen bond donor. Its ability to accept hydrogen bonds enhances its solubility in protic solvents like alcohols.

-

Molecular Size and Shape : The ethyl and propyl groups attached to the nitrogen atom increase the nonpolar surface area of the molecule, which can influence its solubility in highly polar solvents.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The amine can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. |

| Ketones | Acetone | Miscible | The polar carbonyl group of the ketone can interact with the amine. |

| Ethers | Diethyl Ether | Highly Soluble | Both are relatively nonpolar, following the "like dissolves like" principle. |

| Aromatic | Toluene, Benzene | Miscible | The aromatic ring of this compound interacts favorably with aromatic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, versatile organic solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology for this purpose.

Method 1: Gravimetric Analysis

This method is suitable for determining the solubility of a liquid solute in a volatile solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, diethyl ether)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase is crucial for ensuring saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

To remove any suspended microdroplets, filter the collected aliquot through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool and then weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the evaporating dish minus its initial tare mass.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of aliquot) x 100

-

Method 2: Instrumental Analysis (e.g., GC-FID)

This method is highly accurate and suitable for a wide range of concentrations.

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

All materials listed for the Gravimetric Analysis method

Procedure:

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1-3 from the Gravimetric Analysis protocol.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

-

Calibration Curve:

-

Inject the standard solutions into the GC-FID to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Accurately dilute the filtered aliquot of the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conceptual Relationship of Solubility Factors

This diagram illustrates the key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to n-Ethyl-n-propylaniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-n-propylaniline is a tertiary amine of interest in various chemical and pharmaceutical applications. This document provides a comprehensive overview of its fundamental chemical properties, detailed experimental protocols for its synthesis, and methods for its analytical characterization. Furthermore, it explores the broader context of N-alkylaniline derivatives, discussing their potential biological activities and relevance in drug development. This guide is intended to serve as a technical resource for professionals engaged in chemical synthesis, and pharmaceutical research.

Core Properties of this compound

This compound, a substituted aniline (B41778), possesses a unique combination of ethyl and propyl groups attached to the nitrogen atom, which influences its physicochemical properties and reactivity.[1] It is primarily utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Molecular and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 54813-78-4 | [2] |

| Canonical SMILES | CCCN(CC)C1=CC=CC=C1 | [2] |

| InChI Key | PAZVJIOFFOOQLQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily via the alkylation of aniline or through reductive amination.[1] These methods offer different advantages in terms of reagent availability, reaction conditions, and scalability.

Method 1: N-Alkylation of Aniline

This classical approach involves the sequential or direct alkylation of aniline with ethyl and propyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reaction: Aniline + Ethyl Halide + Propyl Halide + Base → this compound + Base-HX

Experimental Protocol: General Procedure for N-Alkylation

-

Materials: Aniline, ethyl bromide (or iodide), propyl bromide (or iodide), sodium carbonate (or potassium carbonate), and a suitable organic solvent (e.g., acetonitrile, DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline and a slight excess of the base in the chosen solvent.

-

Add one of the alkyl halides (e.g., ethyl bromide) dropwise to the stirred solution at room temperature.

-

After the initial reaction, add the second alkyl halide (propyl bromide) and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Method 2: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[3] For the synthesis of this compound, this can be approached by reacting aniline with propanal followed by reduction, and subsequent reaction with acetaldehyde (B116499) and another reduction step, or by reacting N-ethylaniline with propanal and a reducing agent. A more direct one-pot approach involves the reaction of aniline with a mixture of acetaldehyde and propanal in the presence of a reducing agent.

Reaction: Aniline + Acetaldehyde + Propanal + Reducing Agent → this compound

Experimental Protocol: Reductive Amination using Sodium Borohydride (B1222165)

-

Materials: Aniline, acetaldehyde, propanal, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), and a suitable solvent like methanol (B129727) or ethanol.

-

Procedure:

-

Dissolve aniline in the alcohol solvent in a reaction flask.

-

Add acetaldehyde to the solution and stir for a period to form the intermediate imine.

-

Subsequently, add propanal and continue stirring.

-

Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise, controlling the temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of aniline derivatives.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be used for identification against a standard. The mass spectrum will show a molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns that confirm the structure.

Biological Activity and Drug Development Context

While specific biological activities of this compound are not extensively documented, the broader class of N-alkylaniline derivatives has shown a range of biological effects, including antimicrobial and antioxidant activities. The nature and length of the alkyl substituents on the nitrogen atom can significantly influence the biological profile of these compounds.

N-alkylanilines are recognized as important pharmacophores in many biologically active molecules. Their structural features can be crucial for interactions with biological targets. For instance, the lipophilicity and steric bulk imparted by the alkyl groups can affect membrane permeability and binding to receptor pockets.

The potential for N-alkylanilines to act as radical scavengers makes them interesting candidates for research into conditions associated with oxidative stress. Furthermore, their demonstrated activity against various bacterial and fungal pathogens suggests potential for development as antimicrobial agents.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthetic routes. The protocols detailed in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. While its specific biological roles are yet to be fully elucidated, the known activities of the broader N-alkylaniline class suggest that it and similar compounds may hold promise for future drug discovery and development efforts. This technical guide serves as a resource for researchers to explore the potential of this compound and its derivatives in their scientific endeavors.

References

N-Ethyl-n-propylaniline: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-n-propylaniline is a tertiary aromatic amine that serves as a valuable and versatile intermediate in a multitude of organic synthesis applications. Its unique structural features, combining both ethyl and propyl groups on the nitrogen atom attached to a benzene (B151609) ring, influence its reactivity and physical properties, making it a key building block in the synthesis of dyes, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols for representative reactions, and a summary of relevant quantitative data.

Core Applications in Synthesis

This compound's utility in organic synthesis primarily stems from two key aspects of its structure: the nucleophilic nitrogen atom and the activated aromatic ring. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base, while the electron-donating nature of the dialkylamino group activates the aromatic ring towards electrophilic substitution, predominantly at the ortho and para positions.

The principal applications of this compound include:

-

Dye Synthesis: As a coupling component in the formation of azo dyes. The activated aromatic ring readily reacts with diazonium salts to form highly colored azo compounds.

-

Pharmaceutical Intermediates: Serving as a scaffold for the synthesis of more complex molecules with potential biological activity.

-

Agrochemicals: Acting as a precursor for the development of new herbicides, fungicides, and pesticides.

-

Specialty Chemicals: Utilized in the production of various organic compounds where a substituted aniline (B41778) moiety is required.

Synthesis of Azo Dyes: A Representative Application

A primary application of this compound is in the synthesis of azo dyes. The following sections detail a representative experimental protocol for the synthesis of an azo dye using this compound as the coupling component.

Reaction Scheme

The overall reaction involves the diazotization of an aromatic amine, such as aniline, to form a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with this compound to form the azo dye.

An In-depth Technical Guide to N-Ethyl-N-propylaniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-propylaniline (CAS No. 54813-78-4) is a tertiary amine featuring an aniline (B41778) core substituted with both an ethyl and a propyl group on the nitrogen atom. This unique structure imparts specific physical and chemical properties that make it a valuable and versatile intermediate in organic synthesis. Its primary applications lie in the manufacturing of complex organic molecules, including dyes, pharmaceuticals, and agrochemicals, where precise molecular architecture is paramount.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and key chemical reactions.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54813-78-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~223-225 °C (for isomer N-Ethyl-N-isopropylaniline) | [4] |

| Density | ~0.926 g/mL at 25 °C (for isomer N-Ethyl-N-isopropylaniline) | [4] |

| Canonical SMILES | CCCN(CC)C1=CC=CC=C1 | [1][2] |

| InChI Key | PAZVJIOFFOOQLQ-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry routes. The two most common and practical methods are direct N-alkylation of an aniline precursor and reductive amination.

Direct N-Alkylation

This classical method involves the sequential alkylation of aniline or an N-alkylaniline with appropriate alkyl halides in the presence of a base.[1] To synthesize this compound, one could start with N-ethylaniline and subsequently introduce the propyl group. A significant challenge in this approach is controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and other byproducts.[5]

Representative Experimental Protocol (Adapted from N-alkylation of aniline): [5]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-ethylaniline (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetonitrile (B52724) (3-5 mL per mmol of aniline).

-

Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add 1-bromopropane (B46711) (1.1 eq.) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like diethyl ether. Wash the organic layer with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Reductive Amination

Reductive amination is a highly efficient and common one-pot method for synthesizing amines from carbonyl compounds.[6][7] It involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[7] This method avoids the over-alkylation issues associated with direct alkylation.[8] this compound can be synthesized by the reductive amination of ethylamine (B1201723) with propanal.[1]

Representative Experimental Protocol (Adapted from reductive amination of anilines): [9]

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.0 eq.) and propanal (1.2 eq.) in an anhydrous solvent like methanol (B129727) or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-